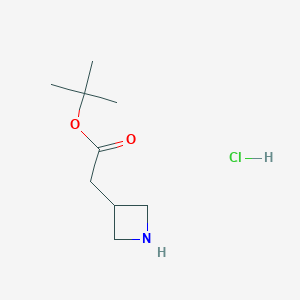

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

説明

特性

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)4-7-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWASOKSIVZFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is a key building block in modern medicinal chemistry, valued for its role in the synthesis of novel therapeutics. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique structural and physicochemical properties that can enhance the pharmacological profile of drug candidates.[1] This guide provides a comprehensive overview of the essential physicochemical properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, outlines detailed experimental protocols for their characterization, and discusses the implications of these properties in the context of drug discovery and development. By understanding and meticulously characterizing this molecule, researchers can better predict its behavior, optimize its use in synthesis, and design more effective and stable drug candidates.

Introduction: The Significance of the Azetidine Scaffold

The azetidine motif has emerged as a privileged scaffold in drug discovery due to its unique combination of properties.[1] The inherent ring strain of the four-membered ring provides a rigid framework that can lead to improved binding affinity and selectivity for biological targets. Furthermore, the sp3-rich character of the azetidine ring often results in improved metabolic stability and aqueous solubility compared to more traditional, flatter aromatic structures. The hydrochloride salt form of these small molecules is frequently utilized to enhance solubility and improve handling characteristics. A thorough understanding of the physicochemical properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is therefore a critical first step in its application in any research or development program.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a molecule is fundamental to its successful application. These properties govern its behavior in both chemical reactions and biological systems.

| Property | Value | Significance in Drug Development |

| CAS Number | 2173991-98-3[2][3] | Unambiguous identification of the chemical substance. |

| Molecular Formula | C₉H₁₈ClNO₂[2] | Provides the elemental composition of the molecule. |

| Molecular Weight | 207.70 g/mol [2] | Essential for stoichiometric calculations in chemical reactions and for converting between mass and moles. |

| Appearance | White to off-white solid | The physical state at ambient temperature is a key handling parameter. |

| Purity | Typically ≥97%[3][4] | The degree of purity is critical for ensuring reproducible experimental results and for regulatory compliance. |

| Melting Point | Not publicly available | A sharp melting point is an indicator of purity. It is also important for understanding the compound's physical stability and for many formulation processes. |

| Boiling Point | Not publicly available | Important for assessing thermal stability and for purification methods such as distillation, although less relevant for a solid hydrochloride salt. |

| Solubility | Not publicly available | Crucial for designing appropriate reaction conditions, for purification, and for formulation development. Solubility in aqueous and organic media dictates its handling and potential for biological absorption. |

| pKa | Not publicly available | The acid dissociation constant is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and interaction with biological targets. The pKa of the parent azetidine is 11.29.[1] |

Structural Elucidation and Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Provides information on the number and types of protons and their connectivity. Expected signals would include those for the tert-butyl group, the acetate methylene protons, and the protons of the azetidine ring. The chemical shifts and coupling patterns would be characteristic of the specific molecular environment of each proton.

-

¹³C NMR: Provides information on the number and types of carbon atoms. Expected signals would correspond to the carbons of the tert-butyl group, the ester carbonyl, the acetate methylene, and the azetidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride would include:

-

N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ is expected for the secondary amine hydrochloride.

-

C=O stretch: A strong absorption around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.[5][6]

-

C-O stretch: An absorption in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond of the ester.[6]

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, electrospray ionization (ESI) would be a suitable technique. The expected molecular ion peak would correspond to the free base (C₉H₁₇NO₂).

Experimental Protocols for Physicochemical Characterization

The following section details the methodologies for determining the key physicochemical properties of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium and obtain an accurate melting point range. A sharp melting range is indicative of high purity.

Solubility Assessment

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Thermodynamic Solubility):

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV.

Causality Behind Experimental Choices: Using an excess of the solid ensures that the solution is saturated. Allowing sufficient time for equilibration is critical for obtaining the true thermodynamic solubility.

pKa Determination

Principle: The pKa is a measure of the acidity of a compound. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which half of the amine is neutralized.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa. The choice of solvent is important to ensure the compound remains dissolved throughout the titration.

Hygroscopicity Assessment

Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.

Methodology (Gravimetric Sorption Analysis):

-

A pre-weighed sample of the compound is placed in a controlled humidity chamber.

-

The sample is exposed to a series of increasing and then decreasing relative humidity (RH) levels at a constant temperature.

-

The change in mass of the sample is continuously monitored.

-

The results are plotted as a sorption-desorption isotherm.

Causality Behind Experimental Choices: This dynamic method provides detailed information about the moisture sorption behavior of the material across a range of humidity conditions, which is more informative than static methods.

Thermal and Crystalline Properties

The solid-state properties of a pharmaceutical compound are critical for its stability, manufacturability, and bioavailability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, glass transition temperature, and to study polymorphism.[7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the presence of solvates or hydrates.[7][9]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for characterizing the crystalline form of a solid. Each crystalline form produces a unique diffraction pattern, allowing for the identification of polymorphs and the assessment of crystallinity.

Visualization of Key Relationships

Experimental Workflow for Physicochemical Characterization

Sources

- 1. Azetidine - Wikipedia [en.wikipedia.org]

- 2. capotchem.com [capotchem.com]

- 3. 产品详情-南京药朋药物研发有限公司 [njpharmapartner.com]

- 4. tert-Butyl2-(azetidin-3-yl)acetatehydrochloride [cymitquimica.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. eng.uc.edu [eng.uc.edu]

- 7. iitk.ac.in [iitk.ac.in]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: Structural Characterization and Mass Spectrometry of Azetidine-3-yl Acetate Scaffolds

Executive Summary & Scaffold Definition

Azetidine-3-yl acetate derivatives represent a class of high-value pharmacophores in modern drug discovery. Characterized by a strained four-membered nitrogen heterocycle substituted with an acetoxy group at the C3 position, these scaffolds serve as rigid, conformationally restricted bioisosteres for proline or cyclobutane.

However, the analytical characterization of these molecules presents unique challenges:

-

Ring Strain (~26 kcal/mol): Leads to inherent instability and specific mass spectrometric fragmentation patterns.

-

Conformational Puckering: The azetidine ring is not planar; it undergoes rapid "butterfly" inversion, complicating NMR interpretation.

-

Hydrolytic Lability: The C3-ester bond is susceptible to hydrolysis and N-to-O acyl migration in free-base forms.

This guide provides a self-validating analytical framework for the structural elucidation and molecular weight determination of these derivatives.

Molecular Weight & Mass Spectrometry Strategy

For azetidine-3-yl acetates, standard low-resolution MS is often insufficient due to the lack of distinctive UV chromophores (unless derivatized) and the potential for in-source fragmentation. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard.

Ionization & Fragmentation Logic

In ESI(+), these derivatives typically form stable

Diagnostic Fragmentation Pathways:

-

McLafferty-type Rearrangement: Loss of acetic acid (

, 60.02 Da) to form the azetine cation. -

Ketene Loss: Loss of ketene (

, 42.01 Da) from the acetate group, leaving a hydroxylated cation. -

Ring Opening: Cleavage of the C2-N or C4-N bond, often resulting in ethylene loss (28 Da) from the ring itself.

Experimental Protocol: HRMS Optimization

-

Instrument: Q-TOF or Orbitrap MS.

-

Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Avoid TFA as it suppresses ionization of the secondary amine).

-

Flow Rate: 0.3 mL/min (Direct Infusion recommended for pure standards).

Figure 1: Diagnostic fragmentation pathways for azetidine-3-yl acetate derivatives in ESI-MS/MS.

Structural Elucidation: NMR Spectroscopy[1][2][3][4][5]

The 3-substituted azetidine ring exists in a dynamic equilibrium between two puckered conformations. This results in specific signal broadening and coupling constants that confirm the ring integrity.

The "Puckering" Phenomenon

Unlike cyclobutane, the azetidine ring has a lower barrier to inversion. At room temperature, the

Key NMR Diagnostic Markers (400 MHz, )

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| C3 | Methine ( | 4.90 – 5.20 | Pentet or Multiplet | Downfield shift confirms O-acylation (vs. OH at ~4.5 ppm). | |

| C2/C4 | Methylene ( | 3.60 – 4.20 | Broad Multiplet | Broadening indicates ring flux/puckering. | |

| Acetate | Methyl ( | 2.05 – 2.10 | Singlet | - | Sharp singlet confirms intact ester. |

| N-Boc | t-Butyl (if protected) | 1.40 – 1.45 | Singlet | - | Diagnostic for N-protection. |

Critical Validation Step: To resolve the broad C2/C4 signals, run the NMR experiment at low temperature (e.g., -40°C). This "freezes" the ring conformation, resolving the geminal protons into distinct signals with clear cis/trans coupling to the C3 proton.

Analytical Workflow & Stability Protocols

Because azetidine-3-yl acetates are prone to hydrolysis (loss of acetate) and polymerization (ring opening), strict handling protocols are required.

Stability & Handling

-

Storage: Store as the HCl or TFA salt at -20°C. The free base is prone to dimerization.

-

Solvent Choice: Avoid nucleophilic solvents (methanol/ethanol) for long-term storage of the free base to prevent transesterification. Use DMSO-

or

HPLC Method Development

For purity analysis, Reverse Phase (RP) chromatography is standard. However, the polarity of the azetidine amine requires specific column chemistry.

-

Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3) or HILIC for very polar derivatives.

-

Mobile Phase:

-

A: Water + 0.1% TFA (stabilizes the basic amine).

-

B: Acetonitrile + 0.1% TFA.

-

-

Gradient: 5% B to 95% B over 10 minutes. Note: Azetidines often elute early; ensure sufficient retention factor (

).

Figure 2: Analytical decision matrix for the isolation and characterization of azetidine derivatives.

References

-

PubChem. (2025).[1] Azetidine-3-ol | C3H7NO.[2][3][4] National Library of Medicine. [Link]

-

Science Ready. (2025). Mass Spectrometry Fragmentation Patterns – Esters and Amines. [Link]

-

MDPI. (2023).[4] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. Molecules. [Link]

Sources

Strategic Utilization of Tert-butyl 2-(azetidin-3-yl)acetate HCl in Medicinal Chemistry

Topic: Role of Tert-butyl 2-(azetidin-3-yl)acetate HCl in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Synthesis, Physicochemical Profiling, and Bioisosteric Applications

Executive Summary

Tert-butyl 2-(azetidin-3-yl)acetate HCl (CAS: 2173991-98-3) has emerged as a high-value building block in modern drug discovery. As a 3-substituted azetidine, it serves as a critical "spacer" scaffold, offering a distinct vector geometry compared to its 5- and 6-membered homologs (pyrrolidine and piperidine).

The compound’s primary utility lies in its orthogonal protection strategy : the carboxylic acid is masked as an acid-labile tert-butyl ester, while the secondary amine is available (as a stable hydrochloride salt) for immediate functionalization. This allows medicinal chemists to perform N-derivatization (alkylation, acylation, arylation) prior to revealing the carboxylic acid, facilitating the rapid synthesis of diverse libraries.

This guide details the physicochemical rationale for the "Azetidine Switch," provides validated synthetic protocols, and outlines the specific handling requirements for this versatile intermediate.

Structural Significance & Physicochemical Profile[2][3][4][5][6]

The "Azetidine Switch"

In lead optimization, replacing a piperidine or pyrrolidine ring with an azetidine is a strategic modification known as the "Azetidine Switch." This alteration often results in improved physicochemical properties without sacrificing potency.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Impact of Azetidine Substitution |

| Lipophilicity (LogP) | Low | Medium | High | Lowers LogP , improving solubility and metabolic stability. |

| Basicity (pKa) | ~11.0 (parent) | ~11.3 | ~11.2 | Lower pKa reduces lysosomal trapping and hERG liability. |

| Ligand Efficiency (LE) | High | Medium | Medium | Reduced molecular weight (MW) often improves LE. |

| Fsp³ Character | High | High | High | Maintains 3D character ("Escape from Flatland"). |

| Ring Puckering | ~30° | Envelope | Chair | Unique exit vectors for substituents. |

Geometric Considerations: The Acetate Linker

Unlike direct azetidine-3-carboxylic acid derivatives, the 2-(azetidin-3-yl)acetate scaffold introduces a two-carbon linker (methylene + carbonyl). This extension provides:

-

Flexibility: It decouples the rigid azetidine core from the effector domain (e.g., the acid/amide), allowing better induced fit within a binding pocket.

-

Vector Orientation: The methylene spacer alters the projection angle of the carbonyl group, potentially accessing interactions unreachable by the direct carboxylate analog.

Synthetic Utility & Reactivity[4][5][7][8][9][10]

The strategic value of Tert-butyl 2-(azetidin-3-yl)acetate HCl lies in its divergent synthetic potential. The tert-butyl ester is stable to basic and nucleophilic conditions, allowing extensive manipulation of the nitrogen center.

Synthesis of the Building Block

The commercial synthesis typically avoids the N-Boc precursor to prevent compatibility issues during the final salt formation. The preferred route utilizes N-Cbz protection.

DOT Diagram: Divergent Synthesis Strategy

Caption: Synthesis of the target building block via the Cbz-route, ensuring the acid-labile tert-butyl ester survives the amine deprotection step.

Functionalization Workflows

Once the HCl salt is neutralized (in situ), the scaffold can undergo three primary transformations:

-

Reductive Amination: Reaction with aldehydes/ketones (using STAB or NaCNBH₃) to generate tertiary amines.

-

S

NAr / Buchwald-Hartwig: Coupling with aryl halides to form N-aryl azetidines. -

Amide Coupling: Reaction with carboxylic acids to form N-acyl derivatives.

Crucially , the tert-butyl ester remains intact during all these basic/nucleophilic operations. It is only cleaved in the final step using TFA or HCl/Dioxane to reveal the carboxylic acid.

Experimental Protocols

Handling the HCl Salt

The HCl salt is hygroscopic. Store at 2–8°C under inert gas.

-

Neutralization: Do not perform an aqueous workup to free the base if the product is water-soluble. Instead, use DIPEA (3-4 equiv) or Et₃N directly in the reaction solvent (DCM, DMF, or THF).

Protocol A: Reductive Amination (N-Alkylation)

Target: Synthesis of N-substituted Azetidine Esters

-

Preparation: Suspend Tert-butyl 2-(azetidin-3-yl)acetate HCl (1.0 equiv) in anhydrous DCE (0.1 M).

-

Free Basing: Add DIPEA (1.2 equiv) and stir for 10 min at room temperature.

-

Imine Formation: Add the appropriate Aldehyde/Ketone (1.1 equiv) and catalytic Acetic Acid (2 drops). Stir for 30–60 min.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Workup: Stir overnight. Quench with sat. NaHCO₃. Extract with DCM.[2] The tert-butyl ester remains intact.

Protocol B: Deprotection of the tert-Butyl Ester

Target: Revealing the Carboxylic Acid for further coupling

-

Dissolution: Dissolve the N-functionalized intermediate in DCM (0.1 M).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (DCM:TFA ratio 2:1 or 4:1).

-

Note: Do not use HCl/MeOH as it may cause transesterification to the methyl ester.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (disappearance of t-Bu signal, appearance of -COOH mass).

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of the amino acid.

Case Studies in Drug Discovery

JAK Inhibitors (Tofacitinib Analogs)

Research into Janus Kinase (JAK) inhibitors has utilized the azetidine ring to modify the solvent-exposed region of the ATP-binding pocket.

-

Application: The tert-butyl 2-(azetidin-3-yl)acetate motif was used to synthesize homologs of tofacitinib where the piperidine ring was contracted to an azetidine.

-

Outcome: The azetidine analogs demonstrated improved selectivity profiles against JAK2/JAK3 due to the altered vector of the cyano-acetamide tail, accessible via the acetate linker.

GABA-AT Inhibitors & Neuroprotective Agents

The structure of 2-(azetidin-3-yl)acetic acid is a cyclic constraint of GABA (gamma-aminobutyric acid).

-

Mechanism: Derivatives synthesized from this building block act as conformationally restricted GABA analogs.

-

Data: N-aryl derivatives showed micromolar affinity for GABA transporters (GAT) and potential neuroprotective effects in oxidative stress models [1].

Quality & Stability Specifications

| Parameter | Specification | Note |

| Appearance | White to off-white solid | Hygroscopic |

| Purity (NMR) | >97% | Check for residual solvents (EtOAc/DCM) |

| Salt Stoichiometry | 1.0 HCl | Confirm via chloride titration if critical |

| Stability | Acid-labile ester | Avoid: Strong acids, high heat (>40°C in protic solvents) |

| Solubility | High: Water, DMSO, MeOH | Low: Hexanes, Ether |

References

-

Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Source: PubMed / Arch Pharm (Weinheim). URL:[Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry. URL:[Link]

-

Preparation and Synthetic Applications of Azetidines. Source: Heterocycles / Clockss.[3][4] URL:[Link] (General reference for Azetidine ring closure methodologies).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Solubility profile of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride in water vs organic solvents

Executive Summary

Compound: Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

CAS: 2173991-98-3

Molecular Formula: C

This technical guide provides a comprehensive solubility analysis of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, a critical intermediate in the synthesis of azetidine-based pharmacophores. As a secondary amine hydrochloride salt possessing a lipophilic tert-butyl ester moiety, this compound exhibits a "hybrid" solubility profile. It retains the high aqueous solubility characteristic of ionic salts while displaying atypical solubility in certain chlorinated organic solvents due to the lipophilic shielding of the tert-butyl group.

This document details the physicochemical drivers of this behavior, predictive solubility across solvent classes, and validated protocols for empirical determination.

Physicochemical Characterization & Structural Analysis

To predict solubility behavior accurately, one must analyze the competition between the ionic lattice energy and the solvation energy provided by the solvent.

Structural Moieties[3]

-

Azetidinium Cation (Hydrophilic): The protonated azetidine ring acts as a hard ionic center. The high charge density of the ammonium cation drives strong dipole-dipole interactions with water and polar protic solvents.

-

Chloride Counterion (Hydrophilic): Requires high-dielectric solvents to dissociate and stabilize the anion via hydrogen bonding.

-

Tert-butyl Ester (Lipophilic): The bulky tert-butyl group provides significant steric hindrance and lipophilicity. This moiety disrupts the crystal lattice packing, potentially lowering the melting point relative to smaller esters, and enhances interaction with moderately polar organic solvents (e.g., Dichloromethane).

The "Hybrid" Solvation Mechanism

Unlike simple inorganic salts (e.g., NaCl) which are insoluble in organic solvents, this compound behaves as a lipophilic salt .

-

In Water: Entropy-driven dissociation occurs; the hydration shell forms readily around the chloride and ammonium ions.

-

In DCM/Chloroform: The tert-butyl group acts as a "grease" ball, allowing the ion pair to exist in solution, often as a tight ion pair rather than fully dissociated ions.

Solubility Profile Analysis

Aqueous Solubility[4]

-

Status: Highly Soluble (>50 mg/mL estimated).

-

Mechanism: Ion-dipole interaction.

-

pH Sensitivity: High.

-

pH < 7: Remains protonated and soluble.

-

pH > 9: Deprotonation to the free base (Tert-butyl 2-(azetidin-3-yl)acetate) causes a phase change. The free base is an oil or low-melting solid with significantly reduced water solubility and high organic solubility.

-

-

Stability Warning: While soluble, the tert-butyl ester is susceptible to acid-catalyzed hydrolysis over extended periods in aqueous solution, converting to the carboxylic acid. Prepare solutions fresh.

Organic Solvent Solubility

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |

| Polar Protic | Methanol, Ethanol | High | Strong H-bond donation stabilizes Cl⁻; high dielectric constant supports ionization. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Excellent cation solvation; high dipole moment disrupts crystal lattice. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The lipophilic tert-butyl group enables solubility. Often used for extraction of the salt from aqueous brines. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Limited solubility. Often used as anti-solvents to crystallize the salt from alcohols. |

| Non-Polar | Hexanes, Heptane, Toluene, Ether | Insoluble | Lack of dipole moment prevents disruption of the ionic lattice. Ideal for washing impurities. |

Visualizing the Solvation Landscape

The following diagram illustrates the decision matrix for solvent selection based on the intended process (Reaction, Purification, or Analysis).

Figure 1: Solvent selection matrix based on solubility interactions. Green arrows indicate high solubility; red indicates insolubility.

Experimental Protocols

As specific batch-to-batch crystallinity affects solubility, exact values must be determined empirically.

Protocol 1: Gravimetric Solubility Screening (Self-Validating)

Objective: Determine saturation limit in organic solvents (e.g., DCM, MeOH).

-

Preparation: Weigh 50 mg of dry compound into a 2 mL HPLC vial (pre-weighed).

-

Addition: Add solvent in 50 µL increments, vortexing for 30 seconds between additions.

-

Observation:

-

Dissolution: If clear, calculate solubility (

). -

Saturation: If undissolved solid remains after 1 mL, centrifuge (10,000 rpm, 2 min).

-

-

Quantification: Remove supernatant, dry the pellet under vacuum, and re-weigh the vial.

-

Validation: Check LC-MS of supernatant to ensure no degradation occurred during dissolution.

Protocol 2: pH-Dependent Partitioning (LogD Profiling)

Objective: Determine the optimal pH for extraction (Free base vs. Salt).

-

System: Prepare a biphasic system of 1:1 Octanol:Water (phosphate buffered).

-

pH Range: Test at pH 2.0, 7.4, and 10.0.

-

Procedure:

-

Dissolve compound in the aqueous phase.

-

Add Octanol, shake vigorously for 5 minutes.

-

Allow phase separation (centrifuge if emulsion forms).

-

-

Analysis: Sample both phases via HPLC-UV (210 nm).

-

Result Interpretation:

-

pH 2 (Salt): Compound should reside >95% in aqueous phase.

-

pH 10 (Free Base): Compound should reside >90% in Octanol phase.

-

Process Implications for Drug Development[4]

Extraction Strategy

Do not assume this salt is confined to the aqueous layer during workup.

-

Risk: Significant yield loss can occur if extracting an acidic aqueous layer with DCM, as the lipophilic ion pair may migrate into the organic phase.

-

Mitigation: When washing the salt, use Ethyl Acetate or Ether. When extracting the product, basify to pH > 9 first, then extract with DCM or EtOAc.

Purification (Recrystallization)

The "Anti-Solvent" method is most effective for this profile.

-

Solvent: Methanol or Ethanol (minimal volume to dissolve at 40°C).

-

Anti-Solvent: Diethyl Ether or MTBE (add slowly until turbidity persists).

-

Cooling: Gradual cooling to 4°C yields high-purity crystals.

References

-

PubChem. Azetidine hydrochloride - Compound Summary.[3] National Library of Medicine. Available at: [Link]

-

ScienceMadness. Solubility of organic amine salts (Discussion). Available at: [Link]

-

Chemistry LibreTexts. Structure and Properties of Amines. Available at: [Link]

Sources

Literature review of azetidine ring strain in pharmaceutical intermediates

Leveraging Geometric Stress for Bioisosteric Advantage

Executive Summary

In the landscape of medicinal chemistry, the azetidine ring occupies a "Goldilocks zone" of reactivity. With a ring strain energy (RSE) of approximately 25.4 kcal/mol , it sits precariously between the highly explosive/reactive aziridine (~27.7 kcal/mol) and the thermodynamically stable pyrrolidine (~5.4 kcal/mol).[1]

For the drug developer, this strain is a double-edged sword. It provides the thermodynamic driving force for ring-opening functionalizations, yet it is stable enough to serve as a rigid, metabolic-resistant scaffold in final drug candidates. This guide analyzes the physics of this strain, the synthetic methodologies to construct it, and the protocols to harness it for pharmaceutical intermediates like Cobimetinib and Baricitinib .

Part 1: Theoretical Framework of Ring Strain

The reactivity of azetidine is governed by the release of potential energy stored in its bond angles. Unlike the ideal

Comparative Strain Energy Landscape

The following table contextualizes azetidine within the saturated nitrogen heterocycle series. Note the sharp drop-off in strain as the ring expands to five members.

| Heterocycle | Ring Size | Strain Energy (kcal/mol) | Primary Reactivity Driver | Pharmaceutical Utility |

| Aziridine | 3 | ~27.7 | Relief of acute angle strain | Alkylating agents (often toxic) |

| Azetidine | 4 | ~25.4 | Angle strain + Torsional strain | Bioisostere, Rigid Scaffold |

| Pyrrolidine | 5 | ~5.4 | Envelope conformation flipping | Solubilizing group, Proline mimic |

| Piperidine | 6 | ~0.0 | Chair conformation stability | Basic pharmacophore |

Visualization: The Strain Energy Gradient

The diagram below visualizes the energy landscape, highlighting why azetidine requires specific activation (Lewis acids or quaternization) to open, unlike aziridines which open more promiscuously.

Figure 1: Comparative ring strain landscape.[1][2][3] Azetidine retains high energy but gains kinetic stability compared to aziridine.

Part 2: Synthetic Methodologies (The "How")

Building a strained ring requires overcoming an entropic penalty (bringing ends together) and an enthalpic penalty (forcing the bond angles). In pharmaceutical scale-up, three primary routes dominate.

Thermodynamically Driven: -Lactam Reduction

The most robust industrial route involves synthesizing the 2-azetidinone (

-

Mechanism: Cyclization of

-amino acids -

Why use it: Highly scalable; leverages vast literature on antibiotic synthesis.

Kinetically Controlled: Cyclization of -Haloamines

This is a standard substitution (

-

Critical Parameter: Temperature control is vital. High heat promotes intermolecular polymerization (linear chains) over intramolecular cyclization.

-

Protocol Note: Often requires "dilution principles" (low concentration) to favor intramolecular reaction.

Strain-Release Homologation (Modern)

A cutting-edge approach involves attacking a highly strained bicyclo[1.1.0]butane (BCB) with an amine. The relief of the massive strain in the BCB system drives the formation of the azetidine ring.

Figure 2: Strategic decision tree for selecting an azetidine synthesis route based on substrate complexity.

Part 3: Reactivity Profile & Ring Opening

In drug synthesis, the azetidine ring is often an intermediate used to access complex acyclic amines or expanded rings via Ring Opening .

The Mechanism of Decomposition

Azetidines are kinetically stable at neutral pH but decompose rapidly under acidic conditions or in the presence of strong nucleophiles if the nitrogen is quaternized (forming an azetidinium ion).

-

Acid-Mediated: Protonation of Nitrogen

Nucleophilic attack at C2 or C4 -

Regioselectivity: Nucleophiles attack the least hindered carbon (steric control) unless electronic factors (e.g., adjacent phenyl group) stabilize a carbocation character at the substituted carbon.

Experimental Insight: When performing ring-opening with nucleophiles, using 2-MeTHF (ethereal solvent) is often superior to polar aprotic solvents.[4] The ether oxygen coordinates with the Lewis Acid catalyst or the cation, stabilizing the transition state without sequestering the nucleophile.

Part 4: Pharmaceutical Case Study: Cobimetinib

Cobimetinib (Cotellic) is a MEK inhibitor used in melanoma treatment.[5] Its structure features a central azetidine ring that positions a piperidine ring in a specific vector relative to the pharmacophore.

Synthesis Logic

The synthesis avoids direct cyclization of the complex final molecule. Instead, it utilizes a Grignard addition to an azetidin-3-one .

-

Starting Material: 1-Cbz-azetidin-3-one (commercially available, stable).

-

Reaction: Grignard reagent derived from 2-bromopiperidine attacks the ketone.

-

Result: Formation of a tertiary alcohol at the C3 position of the azetidine.[5]

-

Why this route? It preserves the strained ring by forming the C-C bond exocyclic to the ring strain, rather than trying to close the ring at a late stage.

Figure 3: Simplified synthetic flow for the azetidine core of Cobimetinib.

Part 5: Experimental Protocols

Protocol A: Synthesis of N-Cbz-Azetidine (Cyclization Route)

A self-validating protocol for preparing the protected scaffold.

Reagents:

-

3-chloropropylamine hydrochloride (10 mmol)

-

Benzyl chloroformate (Cbz-Cl) (11 mmol)

-

Potassium tert-butoxide (KOtBu) (22 mmol)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Protection (Self-Validation: pH Check): Dissolve amine in water/THF. Add base to pH 9. Add Cbz-Cl dropwise. Maintain pH 9. Validation: TLC should show disappearance of baseline amine and appearance of non-polar spot.

-

Cyclization (The Critical Step): Isolate the N-Cbz-3-chloropropylamine. Dissolve in dry THF (0.1 M - Dilution is key ).

-

Activation: Cool to 0°C. Add KOtBu slowly. The base deprotonates the carbamate nitrogen, making it nucleophilic.

-

Reaction: Allow to warm to RT. The intramolecular

displaces the chloride. -

Workup: Quench with saturated NH

Cl. Extract with EtOAc. -

Validation (NMR): Look for azetidine protons. The

-protons (adjacent to N) typically appear as a triplet around

Protocol B: Lewis Acid Catalyzed Ring Opening

Used to functionalize the ring.

-

Setup: Dissolve N-Tosyl azetidine in CH

Cl -

Catalyst: Add BF

OEt -

Nucleophile: Add the alcohol or amine nucleophile.

-

Mechanism Check: If the reaction is slow, warm to 0°C. Caution: Warming too fast can lead to oligomerization.

References

-

Fawcett, A., et al. (2019).[6] "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society. Link

-

Doda, K., et al. (2016). "Synthesis method of cobimetinib." Google Patents (CN106045969A). Link

-

Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles."[7][8] Organic Preparations and Procedures International. Link

-

PubChem. (2025).[5] "Cobimetinib Compound Summary." National Library of Medicine.[5] Link

-

Bull, J. A., et al. (2016). "Exploiting the ring strain of azetidines for the synthesis of functionalized amines." Chemical Reviews. Link

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. api.pageplace.de [api.pageplace.de]

Navigating the Lability of tert-Butyl Esters on Azetidine Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as improved metabolic stability and aqueous solubility.[1] The tert-butyl ester is a frequently employed protecting group for carboxylic acid functionalities present on these scaffolds, prized for its stability under a wide range of synthetic conditions and its susceptibility to cleavage under specific acidic protocols.[2][3] This guide provides an in-depth analysis of the chemical stability of tert-butyl ester protecting groups on azetidine rings. We will explore the mechanistic underpinnings of its stability and deprotection, the influence of the strained azetidine ring, and provide field-proven protocols for its selective removal.

Introduction: The Azetidine Scaffold and the Role of Protecting Groups

Azetidines are found in a variety of natural products and pharmaceutical compounds.[1] Their incorporation into drug candidates can lead to molecules with greater three-dimensionality, which is a key factor in modern drug design.[4] The synthesis and functionalization of azetidine-containing molecules often necessitate the use of protecting groups to mask reactive functionalities, such as carboxylic acids, while other parts of the molecule are being modified.[5]

The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the azetidine nitrogen, while the tert-butyl ester is frequently used for a carboxylic acid at the 3-position (e.g., in 1-Boc-azetidine-3-carboxylic acid).[6][7] The tert-butyl ester offers robust protection under basic, nucleophilic, and many reductive conditions, making it compatible with a wide array of synthetic transformations.[8]

The Mechanism of tert-Butyl Ester Deprotection: An Acid-Catalyzed Pathway

The cleavage of a tert-butyl ester proceeds via an acid-catalyzed pathway.[9] The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[10] This is followed by the departure of the stable tert-butyl carbocation, leading to the formation of the carboxylic acid and isobutylene gas.[9][10]

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

This mechanism highlights a key feature of tert-butyl ester deprotection: it does not involve nucleophilic attack at the carbonyl carbon, which is often the rate-limiting step in the hydrolysis of other esters. Instead, the stability of the resulting tertiary carbocation is the driving force for the reaction.

Factors Influencing Stability on the Azetidine Scaffold

The inherent ring strain of the azetidine scaffold might be expected to influence the stability of appended protecting groups. However, the stability of a tert-butyl ester is primarily dictated by electronic effects and the steric environment around the ester functionality.

Electronic Effects

The electron-withdrawing nature of the azetidine nitrogen, particularly when protected with an electron-withdrawing group like Boc, can have a modest impact on the electron density of the ester carbonyl. However, this effect is generally not significant enough to alter the fundamental acid-catalyzed deprotection mechanism.

Steric Hindrance

The tert-butyl group itself provides significant steric bulk, which shields the carbonyl carbon from nucleophilic attack, contributing to its stability under basic and neutral conditions.[11] The rigid, four-membered ring of azetidine can further influence the steric accessibility of the ester. The specific substitution pattern on the azetidine ring can either enhance or diminish this steric protection.

Deprotection Protocols: A Practical Guide

The selective removal of a tert-butyl ester in the presence of other protecting groups is a common requirement in multi-step syntheses.[12] The choice of acid and reaction conditions is crucial for achieving high yields and avoiding unwanted side reactions.

Standard Deprotection Conditions

A variety of acids can be employed for the cleavage of tert-butyl esters, with trifluoroacetic acid (TFA) being one of the most common.[9][13]

| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 5 hours | A common and effective method.[13] |

| Hydrochloric Acid (HCl) | Dioxane / Diethyl Ether | Room Temperature | 1 - 4 hours | Anhydrous conditions are often preferred. |

| Formic Acid | - | Room Temperature | 12 - 24 hours | A milder alternative to TFA or HCl.[9] |

| Aqueous Phosphoric Acid | - | Room Temperature | 12 - 24 hours | An environmentally benign option.[14][15] |

Orthogonal Deprotection Strategies

In complex syntheses, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through the use of orthogonal protecting groups, which are removed under different reaction conditions.[5][16]

The tert-butyl ester is a key component of the widely used Fmoc/tBu strategy in solid-phase peptide synthesis.[3] In this scheme, the Fmoc group (protecting the amine) is removed with a base (e.g., piperidine), while the tert-butyl ester (protecting a carboxylic acid side chain) is stable to these conditions and is later removed with a strong acid like TFA.[3][16]

Caption: A typical orthogonal deprotection workflow.

Experimental Protocols

General Procedure for tert-Butyl Ester Deprotection with TFA

-

Dissolve the tert-butyl ester-protected azetidine derivative in dichloromethane (DCM).

-

Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.[13]

-

Stir the reaction mixture for 1-5 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash chromatography or recrystallization.[13]

Selective Deprotection in the Presence of Acid-Labile Groups

In some cases, it may be necessary to remove a tert-butyl ester in the presence of other acid-sensitive protecting groups. Lewis acids, such as zinc bromide (ZnBr2), can sometimes offer enhanced selectivity.[17][18]

Protocol with Zinc Bromide:

-

Dissolve the protected azetidine in dichloromethane (DCM).

-

Add a stoichiometric amount of ZnBr2.

-

Stir the mixture at room temperature, carefully monitoring the reaction to minimize the degradation of other acid-labile groups.[18]

Conclusion

The tert-butyl ester is a robust and versatile protecting group for carboxylic acids on azetidine scaffolds. Its stability under a wide range of conditions, coupled with its predictable and efficient removal under acidic conditions, makes it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of the factors influencing its stability and the available deprotection protocols is essential for the successful synthesis of complex azetidine-containing molecules. By carefully selecting the appropriate deprotection strategy, researchers can selectively unmask carboxylic acid functionalities, enabling the synthesis of novel and potent therapeutic agents.

References

-

Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 10, 2026, from [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved from [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. (2004, September 3). Organic Letters, 6(19), 3361–3363. Retrieved from [Link]

-

Stability of different azetidine esters. (n.d.). ResearchGate. Retrieved from [Link]

-

Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. (2004, September 3). PubMed. Retrieved from [Link]

-

VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). Retrieved from [Link]

- US20100311968A1 - Deprotection of boc-protected compounds. (2010, December 9). Google Patents.

-

An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (2018). Semantic Scholar. Retrieved from [Link]

-

A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]

-

Strategies for the functionalization of azetidine-containing macrocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. (2024). ChemRxiv. Retrieved from [Link]

-

Driving tert-butyl axial: the surprising cyclopropyl effect. (2024, October 8). RSC Publishing. Retrieved from [Link]

-

Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. (2019, November 14). MDPI. Retrieved from [Link]

-

Steric effect of t-butyl group on SN1 on a cyclohexane ring. (2020, July 20). Chemistry Stack Exchange. Retrieved from [Link]

-

Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved from [Link]

-

Chemical effects of steric strains. Part XXIII. Steric effects as a factor in the stability of addition compounds of amines with 9-borabicyclo[3.3.1]nonane. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesizing tertiary-butylesters of BOC-amino acids. (2022, May 28). Reddit. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. 1-Boc-氮杂环丁烷-3-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. learninglink.oup.com [learninglink.oup.com]

- 9. Acids - Wordpress [reagents.acsgcipr.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. jocpr.com [jocpr.com]

- 13. rsc.org [rsc.org]

- 14. tert-Butyl Esters [organic-chemistry.org]

- 15. tert-Butyl Ethers [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, a pivotal building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's core identifiers, a detailed and scientifically grounded synthesis protocol, its applications in drug development, and essential safety information.

Core Identifiers and Physicochemical Properties

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is a crucial intermediate, valued for its unique structural combination of a strained four-membered azetidine ring and a versatile tert-butyl acetate functional group. This arrangement offers medicinal chemists a scaffold to develop novel therapeutics with potentially improved pharmacokinetic profiles.

A precise understanding of its fundamental properties is the bedrock of reproducible and reliable research.

Table 1: Core Identifiers for Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

| Identifier | Value | Source(s) |

| CAS Number | 2173991-98-3 | [1] |

| Molecular Formula | C9H18ClNO2 | |

| Molecular Weight | 207.70 g/mol | [1] |

| IUPAC Name | tert-butyl 2-(azetidin-3-yl)acetate;hydrochloride | N/A |

| Synonyms | tert-butyl 2-(azetidin-3-yl)acetate hydrochloride | |

| InChI Key | CTWASOKSIVZFFX-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥97% (typical) | [1] |

| Storage Conditions | 2-8°C, under inert atmosphere |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride is a multi-step process demanding meticulous control over reaction conditions to ensure high yield and purity. A logical and efficient synthetic strategy involves the construction of the N-protected azetidine core, introduction of the acetate side chain, and subsequent deprotection to yield the hydrochloride salt.

Synthetic Strategy Overview

A robust and commonly employed pathway commences with the readily available 1-Boc-3-azetidinone. The key steps involve a Reformatsky-type reaction to introduce the acetate moiety, followed by a deprotection step to yield the final product.

Caption: Synthetic workflow for tert-butyl 2-(azetidin-3-yl)acetate hydrochloride.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, grounded in established chemical principles.

PART A: Synthesis of tert-butyl 2-(1-Boc-azetidin-3-yl)acetate

Causality: The Reformatsky reaction is an effective method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal. The organozinc intermediate formed is nucleophilic enough to attack the ketone of 1-Boc-3-azetidinone but generally does not react with the ester functionality, providing good chemoselectivity. Subsequent dehydroxylation, which can be achieved through various methods such as Barton-McCombie deoxygenation, yields the desired protected intermediate.

Materials:

-

1-Boc-3-azetidinone

-

tert-butyl bromoacetate

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Reagents for dehydroxylation (e.g., triethylsilane and trifluoroacetic acid)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

-

Initiation: Add a solution of 1-Boc-3-azetidinone (1.0 equivalent) and tert-butyl bromoacetate (1.1 equivalents) in anhydrous THF. A small crystal of iodine can be added to initiate the reaction if necessary.

-

Reformatsky Reaction: Gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate.

-

Dehydroxylation: Dissolve the crude intermediate in a suitable solvent (e.g., dichloromethane). Add triethylsilane (1.5 equivalents) and slowly add trifluoroacetic acid (2.0 equivalents) at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Purification: Quench the reaction with a saturated sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers and concentrate. Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain pure tert-butyl 2-(1-Boc-azetidin-3-yl)acetate.

PART B: Synthesis of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride

Causality: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene. This process regenerates the free amine, which is then protonated by the excess acid to form the hydrochloride salt.

Materials:

-

tert-butyl 2-(1-Boc-azetidin-3-yl)acetate

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

Procedure:

-

Deprotection: Dissolve tert-butyl 2-(1-Boc-azetidin-3-yl)acetate (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Salt Formation: Cool the solution to 0 °C and add 4M HCl in 1,4-dioxane (1.5 - 2.0 equivalents) dropwise with stirring.

-

Precipitation: A white precipitate should form upon addition of the acid. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Isolation: Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford tert-butyl 2-(azetidin-3-yl)acetate hydrochloride.

Applications in Drug Discovery

The azetidine motif is increasingly recognized as a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, solubility, and receptor binding affinity. Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine ring, highlighting its importance in modern pharmaceuticals.

Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride serves as a versatile starting material for the synthesis of more complex molecules. The secondary amine of the azetidine ring can be functionalized through various reactions, including N-alkylation, N-arylation, and acylation. The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

Caption: Role of tert-butyl 2-(azetidin-3-yl)acetate hydrochloride in generating compound libraries.

This building block has been utilized in the synthesis of inhibitors for various biological targets, including kinases and proteases, as well as compounds with potential applications in treating inflammatory diseases and cancer.

Safety and Handling

As a professional in a research environment, it is imperative to handle all chemicals with appropriate safety precautions.

Hazard Identification:

-

GHS Pictograms: GHS07 (Harmful)[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.

-

Avoid contact with strong oxidizing agents.

References

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

Uniba. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

PMC. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

Sources

- 1. tert-Butyl2-(azetidin-3-yl)acetatehydrochloride [cymitquimica.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Boc-3-bromoazetidine | 1064194-10-0 [sigmaaldrich.com]

Advanced Applications of Azetidine Amino Acid Analogs in Drug Discovery

[1][2]

Executive Summary

In the pursuit of novel therapeutic modalities, the rigidification of flexible pharmacophores is a proven strategy to enhance potency and selectivity. Azetidine amino acids—specifically Azetidine-2-carboxylic acid (Aze) and Azetidine-3-carboxylic acid —represent a high-value class of conformationally constrained building blocks.[2]

Unlike their five-membered homolog (proline), azetidine analogs introduce a unique vector of ring strain (

-

Inducing non-canonical secondary structures (e.g.,

-turns) unattainable by proline. -

Enhancing metabolic stability by lowering lipophilicity (

) and blocking proteolytic cleavage sites. -

Scaffold hopping in small molecule optimization to improve DMPK profiles.

Part 1: Structural & Physicochemical Characterization[4]

The Azetidine vs. Proline Paradigm

The transition from a pyrrolidine (proline) to an azetidine ring drastically alters the local electronic and steric environment. The 4-membered ring forces the

Table 1: Physicochemical Comparison of Cyclic Amino Acid Scaffolds

| Property | L-Proline (5-ring) | L-Azetidine-2-carboxylic acid (Aze) | Azetidine-3-carboxylic acid |

| Ring Size | 5-membered | 4-membered | 4-membered |

| Ring Strain | ~6 kcal/mol | ~26 kcal/mol | ~26 kcal/mol |

| pKa (COOH) | 1.99 | 1.70 (Increased acidity due to s-character) | ~3.5 |

| pKa (NH) | 10.60 | 8.80 (Decreased basicity) | ~9.5 |

| Conformation | Induces | Induces | Achiral spacer / |

| Lipophilicity | Moderate | Lower (Polar surface area exposure) | Low |

Conformational Control Mechanism

The incorporation of Aze into a peptide backbone restricts the

This "conformational locking" is exploited to freeze bioactive peptides in their receptor-bound state, minimizing the entropic penalty of binding.

Figure 1: Decision Logic for Conformational Restriction. Selecting the appropriate cyclic amino acid based on the desired secondary structure turn radius.

Part 2: Applications in Drug Discovery[5][6][7][8][9][10]

Peptidomimetics and Proteolytic Stability

Peptides containing natural amino acids are rapidly degraded by proteases. Aze, being a non-proteinogenic amino acid, is not recognized by most endogenous proteases (e.g., chymotrypsin, trypsin).

-

Mechanism: The steric bulk of the geminal dimethyl groups (if substituted) or the ring strain prevents the protease catalytic triad from accessing the scissile bond.

-

Application: Replacing Pro with Aze in therapeutic peptides (e.g., GLP-1 analogs, antimicrobial peptides) to extend half-life (

).

Small Molecule Scaffold Hopping

In small molecule discovery, azetidines serve as bioisosteres for cyclobutanes, pyrrolidines, and piperidines.

-

Metabolic Stability: The azetidine ring is less prone to oxidative metabolism (P450-mediated hydroxylation) compared to pyrrolidine and piperidine rings due to the high energy barrier of forming a radical on a strained ring.

-

Solubility: Azetidine analogs typically possess lower LogP and higher water solubility than their larger ring counterparts.

Case Study: Cobimetinib (Cotellic) Cobimetinib, a MEK inhibitor, utilizes a 3-fluoro-azetidine moiety. The azetidine ring positions the fluoride for optimal interaction within the binding pocket while maintaining a compact profile that avoids steric clashes.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Aze

Incorporating Aze is challenging due to the steric hindrance of the secondary amine. Standard coupling protocols often fail, leading to deletion sequences. The following protocol utilizes HATU/HOAt to ensure complete coupling.

Prerequisites:

-

Resin: Rink Amide or Wang resin (0.3–0.5 mmol/g loading).

-

Reagents: Fmoc-L-Aze-OH, HATU, HOAt, DIPEA, DMF, Piperidine.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

5 min). Wash with DMF (5-

Validation: Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note: Aze N-terminus is a secondary amine; use Chloranil (positive = blue).

-

-

Coupling Fmoc-Aze-OH (The Easy Step):

-

Mix Fmoc-Aze-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), and DIPEA (6 eq) in DMF.

-

Add to resin. Shake for 1 hour.

-

Validation: Kaiser test should be negative (colorless).

-

-

Coupling onto the Aze N-terminus (The Hard Step):

-

Context: The N-terminus of Aze is a sterically hindered secondary amine.

-

Reagent Choice: Use HATU or PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Avoid HBTU/TBTU.

-

Procedure:

-

Dissolve next Fmoc-AA-OH (4 eq), HATU (4 eq), and DIPEA (8 eq) in minimal DMF.

-

Double Coupling is Mandatory: Perform the coupling reaction twice (2

2 hours). -

Validation:Chloranil Test . If beads remain blue, perform a third coupling at 50°C (microwave assisted if available).

-

-

-

Capping: Acetylate unreacted amines with Ac

O/DIPEA/DMF to prevent deletion sequences.

Figure 2: High-Efficiency Coupling Strategy for Azetidine Secondary Amines. Workflow ensures complete acylation of the sterically hindered Aze nitrogen.

Protocol: Synthesis of 3-Fluoroazetidine Building Blocks

For small molecule applications, 3-fluoroazetidine is a common motif.

-

Starting Material: N-Boc-3-hydroxyazetidine.

-

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Safety Note: DAST can be explosive; maintain low temperature (-78°C).

-

Procedure:

-

Dissolve N-Boc-3-hydroxyazetidine in DCM at -78°C under

. -

Add DAST (1.2 eq) dropwise.

-

Allow to warm to RT overnight.

-

Quench with sat.

. -

Purify via silica gel chromatography (Hexane/EtOAc).

-

References

-

Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. ResearchGate. [Link]

-

Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link][3]

-

Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. PubMed. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

-

Azetidine Amides in Drugs: Structure Search. Drug Hunter. [Link][4]

Sources

Methodological & Application

Synthesis of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride: A Detailed Guide for Researchers

This comprehensive guide provides detailed synthetic protocols and expert insights for the preparation of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The azetidine scaffold is of significant interest due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and conformational rigidity. This document outlines two primary, field-proven synthetic strategies, offering researchers the flexibility to choose a route based on available starting materials and laboratory capabilities.

Introduction to Synthetic Strategy

The synthesis of Tert-butyl 2-(azetidin-3-yl)acetate hydrochloride fundamentally involves the construction of the 3-substituted azetidine core, followed by the deprotection of the amine and subsequent salt formation. The choice of synthetic route often hinges on the starting material. Two robust and widely applicable strategies are presented herein:

-

The Horner-Wadsworth-Emmons (HWE) Approach: This strategy commences with the readily available N-Boc-3-azetidinone and utilizes the highly reliable Horner-Wadsworth-Emmons olefination to introduce the acetate side chain. Subsequent reduction of the resulting α,β-unsaturated ester yields the desired saturated side chain.

-

The Cyanomethyl Intermediate Route: This pathway leverages the commercially available or readily synthesized 1-Boc-3-(cyanomethyl)azetidine. Hydrolysis of the nitrile functionality to a carboxylic acid, followed by esterification, provides the target ester.

Both routes culminate in the acidic deprotection of the N-Boc group to unveil the secondary amine, which is then isolated as its hydrochloride salt.

Strategy 1: The Horner-Wadsworth-Emmons Approach

This approach is favored for its high efficiency and stereocontrol in forming the carbon-carbon double bond, which is subsequently reduced. The tert-butoxycarbonyl (Boc) group serves as an effective protecting group for the azetidine nitrogen, preventing its interference in the olefination reaction and allowing for facile deprotection under acidic conditions.

Protocol 1.1: Synthesis of Tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis for the formation of alkenes.[1] In this step, a phosphonate-stabilized carbanion reacts with a ketone (N-Boc-3-azetidinone) to yield an α,β-unsaturated ester.[2][3] The use of a strong base, such as sodium hydride, is crucial for the deprotonation of the phosphonate ester to generate the nucleophilic carbanion.[4]

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Tert-butyl 2-(diethylphosphoryl)acetate | C₁₀H₂₁O₅P | 252.24 | 1.1 eq |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.2 eq |

| N-Boc-3-azetidinone | C₈H₁₃NO₃ | 171.19 | 1.0 eq |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - |

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of Tert-butyl 2-(diethylphosphoryl)acetate (1.1 equivalents) in anhydrous THF to the cooled suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Add a solution of N-Boc-3-azetidinone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate.

Protocol 1.2: Reduction to Tert-butyl 2-(1-Boc-azetidin-3-yl)acetate

The exocyclic double bond is then reduced to yield the saturated acetate derivative. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate | C₁₃H₂₁NO₄ | 255.31 | 1.0 eq |

| Palladium on carbon (10 wt. %) | Pd/C | - | catalytic |

| Methanol or Ethyl Acetate | - | - | - |

| Hydrogen gas | H₂ | 2.02 | 1 atm (balloon) |

Procedure:

-

Dissolve Tert-butyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution.

-

Evacuate the reaction flask and backfill with hydrogen gas (this can be conveniently done using a hydrogen-filled balloon).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Tert-butyl 2-(1-Boc-azetidin-3-yl)acetate, which is often of sufficient purity for the next step.

Strategy 2: The Cyanomethyl Intermediate Route

This synthetic pathway offers an alternative for laboratories where the starting phosphonate ester or N-Boc-3-azetidinone may not be readily available. The key intermediate, 1-Boc-3-(cyanomethyl)azetidine, can be sourced commercially or synthesized.

Protocol 2.1: Hydrolysis of 1-Boc-3-(cyanomethyl)azetidine

The nitrile group is hydrolyzed to a carboxylic acid under basic conditions. This is a standard transformation in organic synthesis.[5]

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Boc-3-(cyanomethyl)azetidine | C₁₀H₁₆N₂O₂ | 196.25 | 1.0 eq |

| Sodium hydroxide | NaOH | 40.00 | 5.0 eq |

| Methanol | CH₄O | 32.04 | - |

| Water | H₂O | 18.02 | - |

| 10% aqueous citric acid | C₆H₈O₇ | 192.12 | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | - |

Procedure:

-

To a solution of 1-Boc-3-(cyanomethyl)azetidine (1.0 equivalent) in methanol, add a solution of sodium hydroxide (5.0 equivalents) in water.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Neutralize the aqueous residue with 10% aqueous citric acid until the pH is acidic.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-azetidine-3-acetic acid.

Protocol 2.2: Esterification to Tert-butyl 2-(1-Boc-azetidin-3-yl)acetate

The resulting carboxylic acid is then converted to its tert-butyl ester. A common method for this is through reaction with a tert-butyl source under acidic catalysis.

Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Boc-azetidine-3-acetic acid | C₁₀H₁₇NO₄ | 215.25 | 1.0 eq |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 eq |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 eq |

| tert-Butanol | C₄H₁₀O | 74.12 | excess |

| Dichloromethane | CH₂Cl₂ | 84.93 | - |

Procedure:

-

Dissolve 1-Boc-azetidine-3-acetic acid (1.0 equivalent), DCC (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in dichloromethane.

-